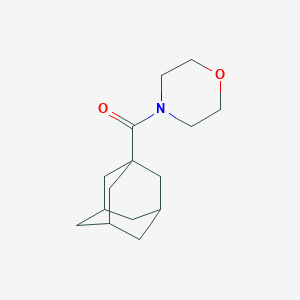

1-(1-Adamantanecarbonyl)morpholine

Description

Properties

IUPAC Name |

1-adamantyl(morpholin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-14(16-1-3-18-4-2-16)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKCQWNXMJAHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Literature Review of Adamantane-Morpholine Conjugate Bioactivity: An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic conjugation of bioactive pharmacophores is a cornerstone of modern medicinal chemistry, aimed at creating hybrid molecules with enhanced efficacy, improved pharmacokinetic profiles, and novel mechanisms of action. This guide provides an in-depth technical review of the burgeoning field of adamantane-morpholine conjugates. We delve into the compelling scientific rationale for combining the rigid, lipophilic adamantane scaffold with the versatile, privileged morpholine heterocycle. This document synthesizes the current understanding of the diverse bioactivities of these conjugates, with a primary focus on their anticancer, antiviral, and neuroprotective properties. We will explore their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide exemplary experimental protocols for their synthesis and evaluation. This guide is intended to be a vital resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics.

The Rationale for Adamantane-Morpholine Conjugation: A Synergistic Alliance

The convergence of an adamantane moiety and a morpholine ring within a single molecular entity is a deliberate strategy rooted in the unique and complementary attributes of each component.

-

The Adamantane Moiety: A Lipophilic Anchor and Rigid Scaffold

The adamantane cage, a perfectly symmetrical, diamondoid hydrocarbon, is considered a "privileged scaffold" in medicinal chemistry. Its defining characteristic is its high lipophilicity, which can significantly enhance the ability of a drug molecule to cross cellular membranes and the blood-brain barrier.[1][2] This property is crucial for reaching intracellular or central nervous system targets. Furthermore, the inherent rigidity of the adamantane structure provides a stable, three-dimensional framework that can orient functional groups for optimal interaction with biological targets.[1] Its steric bulk can also influence binding selectivity and protect the molecule from metabolic degradation, thereby improving its pharmacokinetic profile.[3]

-

The Morpholine Ring: A "Privileged" Heterocycle for Enhanced Pharmacokinetics

Morpholine, a saturated six-membered heterocycle containing both an amine and an ether functional group, is another structure frequently incorporated into successful drug molecules.[4] Its presence can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The nitrogen atom can be readily functionalized, allowing for the facile introduction of diverse substituents to modulate bioactivity and target engagement.[4][5] The morpholine ring's ability to form hydrogen bonds can also contribute to target binding affinity.[5]

-

The Conjugate: A Hybrid with Emergent Properties

The conjugation of these two powerful pharmacophores creates a hybrid molecule with the potential for synergistic or additive effects. The adamantane moiety can drive membrane translocation and anchor the molecule in hydrophobic pockets of target proteins, while the morpholine ring can fine-tune solubility, metabolic stability, and interactions with polar residues. This dual-functionality opens up a vast chemical space for the design of novel therapeutics with enhanced "drug-like" properties.

Anticancer Activity: Targeting Inflammatory Pathways

A significant body of research has highlighted the potential of adamantane-morpholine conjugates as potent anticancer agents. A notable example is a series of arylmethyl (Z)-N'-(adamantan-1-yl)-morpholine-4-carbothioimidates, which have demonstrated significant in vitro and in vivo activity against hepatocellular carcinoma (HCC).[6]

Mechanism of Action: Inhibition of the TLR4-MyD88-NF-κB Signaling Pathway

The anticancer effect of these adamantane-morpholine conjugates has been elucidated to proceed via the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[6] This pathway is a critical component of the innate immune system, but its aberrant activation in cancer cells can promote chronic inflammation, cell survival, and proliferation.

The key steps in this signaling cascade and the inhibitory action of the adamantane-morpholine conjugates are as follows:

-

TLR4 Activation: In the tumor microenvironment, TLR4 can be activated by various ligands, leading to the recruitment of the adaptor protein MyD88.

-

Signal Transduction: MyD88 then recruits and activates TRAF-6, which in turn activates the IKK complex.

-

NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the transcription factor NF-κB (p65 subunit) to translocate to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to the promoters of target genes, upregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), anti-apoptotic proteins, and factors that promote cell proliferation and angiogenesis.

-

Inhibition by Adamantane-Morpholine Conjugates: Studies have shown that specific adamantane-morpholine derivatives significantly decrease the protein expression levels of TLR4, MyD88, TRAF-6, and phosphorylated NF-κB p65.[6] This effectively shuts down the inflammatory signaling cascade, leading to a reduction in pro-tumorigenic cytokines and an increase in the expression of the pro-apoptotic protein caspase-3.[6]

Visualization of the Anticancer Mechanism

Caption: Inhibition of the TLR4-MyD88-NF-κB pathway by adamantane-morpholine conjugates.

Quantitative Data and Structure-Activity Relationship (SAR)

The cytotoxic effects of a series of adamantyl isothiourea derivatives, including morpholine-containing compounds, have been evaluated against various human tumor cell lines. The results consistently show that the morpholine derivatives exhibit higher cytotoxic effects compared to their 4-phenylpiperazine analogues.[6]

| Compound ID | R Group | Hep-G2 (IC50, µM) | Hela (IC50, µM) | HCT-116 (IC50, µM) |

| 5 | 4-Chlorobenzyl | 1.83 ± 0.11 | 2.11 ± 0.15 | 2.45 ± 0.18 |

| 6 | 4-Nitrobenzyl | 1.54 ± 0.09 | 1.87 ± 0.13 | 2.03 ± 0.14 |

| 7 | 4-Methoxybenzyl | 2.15 ± 0.16 | 2.58 ± 0.21 | 2.91 ± 0.24 |

| DOXO | (Doxorubicin) | 1.21 ± 0.08 | 1.43 ± 0.11 | 1.67 ± 0.12 |

| Data adapted from El-Gamal et al., 2021.[6] |

Key SAR Insights:

-

Superiority of Morpholine: The morpholine moiety consistently confers greater cytotoxic activity compared to a 4-phenylpiperazine ring in this series of compounds.[6]

-

Influence of the Arylmethyl Group: The nature of the substituent on the benzyl ring attached to the isothiourea core modulates the anticancer activity. An electron-withdrawing group (e.g., -NO2 in compound 6 ) leads to the most potent activity, followed by the chloro-substituted compound 5 . An electron-donating group (e.g., -OCH3 in compound 7 ) results in slightly reduced, though still significant, activity.[6]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the general steps for assessing the in vitro cytotoxicity of adamantane-morpholine conjugates against a cancer cell line.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., Hep-G2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Adamantane-morpholine conjugate stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the adamantane-morpholine conjugate in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antiviral Activity: A Legacy of Targeting Influenza A

The field of adamantane-based therapeutics was born from the discovery of the anti-influenza A activity of amantadine.[7] While resistance has emerged, the adamantane scaffold remains a valuable starting point for the design of new antiviral agents. The conjugation with a morpholine moiety offers a promising strategy to overcome resistance and broaden the spectrum of activity.

Mechanism of Action: M2 Proton Channel Blockade

The primary antiviral mechanism of amantadine and its analogues against influenza A virus is the blockade of the M2 ion channel protein.

-

Viral Entry: The influenza virus enters the host cell via endocytosis, forming an endosome.

-

Acidification and Uncoating: For the virus to replicate, the interior of the endosome must be acidified. This acidification activates the viral M2 proton channel, which pumps protons into the viral particle. This process is crucial for the uncoating of the viral ribonucleoprotein (vRNP) complex, releasing it into the cytoplasm.

-

Inhibition by Adamantane Derivatives: Adamantane derivatives, including potential morpholine conjugates, are thought to bind to the pore of the M2 ion channel, physically blocking the influx of protons. This prevents the acidification of the viral interior, inhibits the uncoating process, and halts viral replication at an early stage.

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for a plaque reduction assay to determine antiviral activity.

Neuroprotective Effects: Modulating Neuroinflammation and Neurotransmission

Adamantane derivatives, most notably memantine, are established therapeutics for neurodegenerative diseases like Alzheimer's.[8] Their mechanism often involves the modulation of neurotransmitter systems, such as the glutamatergic system. Emerging research suggests that adamantane-morpholine conjugates may also exert neuroprotective effects through anti-inflammatory and other neuromodulatory pathways.

Potential Mechanisms of Action

-

Anti-inflammatory Effects: Similar to their anticancer mechanism, adamantane-morpholine conjugates may reduce neuroinflammation by inhibiting pro-inflammatory signaling pathways in microglia and astrocytes.[8] This is critical as chronic neuroinflammation is a key driver of neuronal damage in many neurodegenerative conditions.

-

GABAergic System Modulation: Some adamantane derivatives that are not NMDA receptor antagonists have been shown to exert neuroprotective and cerebrovascular effects through the GABAergic system. This suggests that adamantane-morpholine conjugates could potentially modulate GABA receptors, promoting inhibitory neurotransmission and protecting against excitotoxicity.

-

Modulation of DPP4 and Cav1: Recent studies on adamantane derivatives in models of diabetic cognitive impairment suggest that their neuroprotective effects may be related to the modulation of dipeptidyl peptidase 4 (DPP4) and caveolin-1 (Cav1), which are involved in inflammation and neural plasticity.[8]

Synthesis Strategies

The synthesis of adamantane-morpholine conjugates typically involves standard organic chemistry transformations. A common approach is the coupling of a functionalized adamantane precursor with a morpholine-containing fragment.

General Synthetic Approach: Amide Coupling

A reliable method for creating a stable linkage is through amide bond formation.

Caption: A general workflow for the synthesis of adamantane-morpholine conjugates via amide coupling.

Exemplary Protocol Steps:

-

Activation of Adamantane Carboxylic Acid: 1-Adamantanecarboxylic acid is converted to a more reactive species, such as an acid chloride (using thionyl chloride) or an activated ester (using a coupling agent like EDC in the presence of HOBt).

-

Coupling Reaction: The activated adamantane species is then reacted with a suitable amino-functionalized morpholine derivative (e.g., 4-(2-aminoethyl)morpholine) in an appropriate solvent (e.g., DCM or DMF) and often in the presence of a base (e.g., triethylamine) to neutralize any acid by-products.

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and by-products. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final adamantane-morpholine conjugate.

Future Perspectives and Conclusion

The conjugation of adamantane and morpholine represents a highly promising strategy in the quest for novel therapeutics. The synthesized evidence clearly demonstrates their potential across multiple therapeutic areas, most notably in oncology. The ability of these conjugates to potently inhibit the TLR4-MyD88-NF-κB signaling pathway provides a strong mechanistic basis for their development as anticancer agents, particularly for inflammation-driven malignancies like hepatocellular carcinoma.

Future research should focus on several key areas:

-

Expansion of the Chemical Space: Synthesis and screening of larger, more diverse libraries of adamantane-morpholine conjugates are needed to further refine structure-activity relationships for different biological targets.

-

Mechanism of Action Studies: While the anticancer mechanism is becoming clearer, further investigation into the precise molecular interactions and downstream effects in antiviral and neuroprotective contexts is warranted.

-

Pharmacokinetic and Toxicological Profiling: Rigorous ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential to identify lead candidates with optimal drug-like properties for preclinical and clinical development.

-

Exploration of New Therapeutic Areas: The unique physicochemical properties of these conjugates may lend them to applications in other areas, such as anti-infectives (beyond viruses) and metabolic diseases.

References

-

Sulkowski, G., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports. [Link]

-

El-Gamal, M. I., et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Scientific Reports. [Link]

-

Simonyan, R. A., et al. (2018). Cerebrovascular and neuroprotective effects of adamantane derivative. Evidence-Based Complementary and Alternative Medicine. [Link]

- Sharma, P. K., et al. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads.

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

-

Gasparyan, G. G., et al. (2018). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Wessjohann, L. A., et al. (2011). Structure activity relationship of adamantane compounds. ResearchGate. [Link]

- De Clercq, E. (2006). Antiviral agents active against influenza A viruses.

-

Papapostolou, I., et al. (2025). New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity. ResearchGate. [Link]

-

Abu Ali, O. A., et al. (2026). Adamantane derivatives as anticancer activity. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

-

Shtro, A. A., et al. (2022). Antiviral activity of adamantane derivatives against respiratory syncytial virus. Journal of microbiology, epidemiology and immunobiology. [Link]

-

Zheldakov, A. A., et al. (2021). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. MDPI. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega. [Link]

-

Kryštof, V., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. MDPI. [Link]

-

Charette, A. B., et al. (2004). Four-directional synthesis of adamantane derivatives. Arkat USA. [Link]

- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.

-

Taha, M., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

-

Organic Chemistry Portal. (2024). Morpholine synthesis. . [Link]

-

Cibulka, R., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]

- Lamoureux, G. & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry.

-

Heiran, R., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

-

Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

- Kumari, A. & Singh, R. K. (2020). Morpholine (tetrahydro-1,4-oxazine) is recognized as a valuable framework in medicinal chemistry. Frontiers in Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antiviral activity of adamantane derivatives against respiratory syncytial virus - Shtro - Medical academic journal [ogarev-online.ru]

- 4. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Modeling of Adamantane-Carbonyl-Morpholine Scaffolds

A Structural Optimization Guide for 11 -HSD1 Inhibitors and CNS Targets

Executive Summary

The Adamantane-Carbonyl-Morpholine (ACM) scaffold represents a privileged structural motif in medicinal chemistry, particularly for targets requiring a delicate balance between lipophilicity and metabolic stability. The adamantane cage acts as a "lipophilic bullet," filling large hydrophobic pockets (e.g., in 11

This technical guide outlines a rigorous, self-validating protocol for generating pharmacophore models of ACM scaffolds. It moves beyond generic modeling steps to address the specific conformational and steric challenges posed by the adamantane cage and the morpholine chair-boat transitions.

Part 1: The Chemical Space & Scaffold Architecture

To build an accurate model, one must first deconstruct the scaffold into its pharmacophoric elements. A blind automated search often fails here due to the high symmetry of adamantane.

1.1 The Pharmacophoric Triad

-

Adamantane (The Anchor): A rigid, bulky, lipophilic cage (

).-

Modeling Role: Defines the Hydrophobic (HYD) centroid.

-

Critical Nuance: Adamantane possesses

symmetry. Automated alignment algorithms often fail to overlay derivatives correctly unless specific atoms (bridgehead carbons) are manually tagged or symmetry constraints are relaxed.

-

-

Carbonyl Linker (The Hinge): Usually an amide, urea, or ketone.

-

Modeling Role: Acts as a Hydrogen Bond Acceptor (HBA) .[1]

-

Critical Nuance: This group often interacts with catalytic residues (e.g., Ser170/Tyr183 in 11

-HSD1). Its vector relative to the adamantane cage is the primary determinant of bioactivity.

-

-

Morpholine (The Solubilizer): A six-membered heterocycle.

-

Modeling Role:Hydrogen Bond Acceptor (HBA) (ether oxygen) and potentially Positive Ionizable (PI) (amine nitrogen).

-

Critical Nuance: At physiological pH (7.4), the morpholine nitrogen (pKa ~8.3) is predominantly protonated. Models must account for this by allowing both "H-Bond Donor" and "Positive Ionizable" features at this position.

-

Part 2: Computational Workflow (The "How-To")

The following workflow is designed to minimize false positives by enforcing strict conformational penalties on the rigid adamantane core while sampling the flexible linker.

2.1 Step-by-Step Protocol

Step 1: Dataset Curation & Protonation State Assignment

-

Action: Curate a training set of known actives (e.g.,

nM) and decoys. -

Protocol: Standardize all structures. Crucially , generate the protonated state for the morpholine nitrogen. If the linker is an amide, lock the amide bond in the trans conformation unless specific steric clashes force a cis state (rare for adamantyl-amides).

-

Causality: Failing to protonate the morpholine leads to missing electrostatic interaction features that are often the driver for potency in solvent-exposed regions.

Step 2: Conformational Analysis (The "Anchor-First" Method)

-

Action: Generate conformers using a systematic search for the linker and a stochastic search for the morpholine ring.

-

Protocol:

-

Keep the adamantane cage rigid .

-

Sample the Carbonyl-Adamantane bond rotamer (

, step -

Sample Morpholine ring puckering (Chair vs. Boat). Note: The chair conformation is energetically favored by ~5 kcal/mol and should be highly weighted.

-

-

Self-Validation: Calculate the internal strain energy. Discard conformers >10 kcal/mol above the global minimum.

Step 3: Molecular Alignment (Superposition)

-

Action: Align molecules to generate the shared volume.

-

Protocol: Do not use atomic alignment. Use Feature-Based Alignment .

-

Define the Adamantane centroid as the primary alignment point.

-

Define the Carbonyl Oxygen vector as the secondary directional constraint.

-

-

Why: Atomic alignment fails because the adamantane carbons are indistinguishable. Feature alignment ensures the "vectors of interaction" overlap, which is what the receptor actually "sees."

Step 4: Hypothesis Generation (Common Feature vs. Structure-Based)

-

Scenario A: Ligand-Based (No Crystal Structure): Use algorithms like HypoGen or MOE Pharmacophore Elucidator. Look for a 4-point pharmacophore: 1 Hydrophobic (Adamantane), 1 H-Bond Acceptor (Carbonyl), 1 Positive Ionizable (Morpholine N), and 1 Ring Aromatic (if a benzyl linker exists).

-

Scenario B: Structure-Based (Crystal Structure Available): (Preferred). Use PDB complexes (e.g., PDB: 3CH6 or 4YYZ for 11

-HSD1). Extract interaction points directly from the ligand-protein contacts.

Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow from chemical structure to validated model, highlighting the decision nodes for symmetry and protonation.

Caption: Workflow for generating high-fidelity pharmacophore models of Adamantane-Carbonyl-Morpholine scaffolds, emphasizing symmetry handling and energy filtering.

Part 4: Case Study - 11 -HSD1 Inhibition[1][2][3][4][5][6]

The most prominent application of the ACM scaffold is in the inhibition of 11

4.1 Mechanistic Grounding

11

-

Adamantane Role: Binds to the large, lipophilic substrate-binding pocket (occupying the space of the steroid scaffold).

-

Carbonyl Role: Forms a critical hydrogen bond with Ser170 or Tyr183 .

-

Morpholine Role: Extends toward the solvent channel or interacts with the cofactor, improving water solubility without sacrificing binding affinity.

4.2 Data Presentation: Pharmacophore Features

The following table summarizes the geometric constraints derived from successful 11

| Feature Type | Chemical Moiety | Geometric Constraint (Radius) | Interaction Partner (Protein) |

| Hydrophobic (HYD) | Adamantane Cage | 2.0 - 2.5 Å | Hydrophobic Pocket (Val, Leu residues) |

| H-Bond Acceptor (HBA) | Carbonyl Oxygen | 1.0 - 1.2 Å (Vectorized) | Ser170 / Tyr183 (Catalytic Triad) |

| Pos. Ionizable (PI) | Morpholine Nitrogen | 1.5 Å | Solvent / Glu residues (variable) |

| Exclusion Volume | N/A | Variable | Steric clash with Cofactor (NADPH) |

4.3 Validation Protocol (Self-Validating System)

To ensure the model is not overfitting to the bulky adamantane group:

-

Decoy Set Construction: Create a set of "Adamantane-only" fragments (inactive) and "Morpholine-linker" fragments (inactive). The model must reject these.

-

ROC Analysis: A valid model should achieve an Area Under Curve (AUC) > 0.75.

-

Enrichment Factor (EF): Calculate

. A good ACM model typically yields an enrichment factor >10, indicating it is 10x better than random selection at picking actives.

Part 5: Structural Interaction Map

The diagram below visualizes the spatial arrangement of the pharmacophore features relative to the 11

Caption: Spatial interaction map showing the critical binding vectors between the ACM scaffold and the 11

References

-

Wermuth, C. G. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Link

-

Boyle, C. D., et al. (2009).

-Hydroxysteroid Dehydrogenase Type 1 Inhibitors: Application of Ligand Based Virtual Screening. European Journal of Medicinal Chemistry. Link -

Hosfield, D. J., et al. (2005).[2] Structural Basis for Selective Inhibition of 11

-Hydroxysteroid Dehydrogenase Type 1 by Adamantyl-Ketones. Journal of Biological Chemistry (PDB Structure 3CH6). Link -

Kassiou, M., et al. (2024).[3] Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry.[3] Link

-

Creative Biolabs. (2023). Ligand-based Pharmacophore Modeling Protocols and Best Practices. Link

Sources

The Lipophilic Bullet: A Technical Guide to Adamantane-Based Carboxamide Ligands

Executive Summary

This technical guide analyzes the medicinal chemistry of adamantane-based carboxamide ligands , a structural class defined by the conjugation of the bulky, lipophilic adamantane cage (tricyclo[3.3.1.1

This guide details their discovery history, structure-activity relationships (SAR) across three major therapeutic targets (CB2, 11

Part 1: The Structural Rationale (The "Lipophilic Bullet")

The success of adamantane carboxamides relies on two synergistic properties:

-

The Lipophilic Anchor: The adamantane cage is a rigid, diamondoid structure. It occupies a spherical volume of substantial hydrophobicity (

for the parent hydrocarbon). In protein binding, it acts as a "lipophilic clamp," filling hydrophobic voids and displacing high-energy water molecules, which provides a significant entropic gain to binding affinity. -

The Carboxamide Director: The amide linker (

) rigidly orients the adamantane group relative to the pharmacophore. It also serves as a hydrogen bond donor/acceptor, often interacting with key residues (e.g., serine or threonine) in the binding site.

Key Pharmacophore Orientations

There are two distinct connectivity patterns, both covered in this guide:

-

Type A (Adamantyl-C(=O)NH-R): The adamantane is attached to the carbonyl carbon.

-

Type B (Adamantyl-NH-C(=O)-R): The adamantane is attached to the nitrogen (N-adamantyl carboxamides).

Part 2: Therapeutic Evolution & SAR[2]

The Cannabinoid Revolution (CB2 Selectivity)

Historically, cannabinoid research focused on lipophilic indoles (e.g., JWH-018). However, the discovery that the adamantane group could replace the naphthalene ring led to a new generation of ligands with enhanced affinity and, crucially, selectivity for the Cannabinoid Type 2 (CB2) receptor over CB1.

-

Mechanism: The adamantane group penetrates the transmembrane helical bundle of CB2 (specifically Helices II and III), engaging in hydrophobic interactions with phenylalanine residues.[2]

-

Therapeutic Goal: Selective activation of peripheral CB2 receptors (immune modulation) without activating central CB1 receptors (psychotropic effects).[3]

-

Key Ligand: AM1248 and related adamantyl-indazoles.

Metabolic Control: 11 -HSD1 Inhibitors

The enzyme 11

-

Discovery: High-throughput screening identified adamantane carboxamides as potent inhibitors.

-

SAR Insight: The adamantane group fills the large, hydrophobic substrate-binding pocket intended for the steroid core of cortisone. The amide oxygen often hydrogen bonds with the catalytic Tyr-183 or Ser-170.

-

Example: ABT-384 (Abbott Laboratories) utilizes an adamantane-related scaffold to achieve nanomolar potency.

P2X7 Receptor Antagonists (Inflammation)

The P2X7 receptor is an ATP-gated ion channel linked to cytokine release (IL-1

-

Discovery: AstraZeneca and other groups identified that N-adamantyl benzamides could block this channel.

-

SAR Insight: The adamantane moiety sits in a hydrophobic "allosteric" pocket distinct from the ATP binding site, locking the channel in a closed state.

-

Example: AZD9056 , a clinical candidate for rheumatoid arthritis, features an adamantane amine linked via an amide bond.

Part 3: Visualizing the Pathway

The following diagram illustrates the evolutionary divergence of the adamantane scaffold into these three distinct therapeutic areas.

Caption: Evolutionary SAR tree showing how the adamantane-carboxamide core diverges into specific therapeutic targets based on secondary pharmacophores.

Part 4: Validated Synthetic Protocols

To ensure reproducibility, we present two distinct protocols. The choice depends on whether the adamantane is the acylating agent or the amine source.

Protocol A: The Ritter Reaction (Synthesis of N-Adamantyl Amides)

Best for: Creating N-adamantyl amides directly from adamantanol and nitriles without isolating the amine.

Reagents: 1-Adamantanol, Nitrile (R-CN), Glacial Acetic Acid, Conc. H

-

Preparation: In a round-bottom flask, dissolve 1-adamantanol (10 mmol) in glacial acetic acid (15 mL).

-

Addition: Add the desired nitrile (12 mmol, 1.2 eq).

-

Catalysis: Cool the mixture to 0°C. Add conc. H

SO -

Reaction: Allow to warm to room temperature and stir for 4–6 hours. (Monitor via TLC: Adamantanol disappears).

-

Quench: Pour the reaction mixture into 100 mL of ice water.

-

Isolation: The amide usually precipitates as a white solid. Filter, wash with NaHCO

(sat. aq.) to remove acid traces, and recrystallize from Ethanol/Water.

Protocol B: HATU-Mediated Coupling (General Carboxamide Synthesis)

Best for: Coupling complex carboxylic acids with adamantyl amines (or vice versa) under mild conditions.

Reagents: Carboxylic Acid (R-COOH), Amine (R'-NH

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) in dry DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Coupling: Add HATU (1.1 eq). Stir for 5 minutes to form the activated ester.

-

Amine Addition: Add the Adamantyl Amine (or Adamantane Carboxylic Acid if reversing) (1.1 eq).

-

Reaction: Stir at room temperature for 2–12 hours under N

atmosphere. -

Workup: Dilute with Ethyl Acetate. Wash sequentially with 1N HCl, Sat. NaHCO

, and Brine. -

Purification: Dry over MgSO

, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Part 5: Synthetic Workflow Diagram

Caption: Decision tree for selecting the optimal synthetic pathway based on the amide orientation.

Part 6: Future Outlook & Polypharmacology

The future of adamantane carboxamides lies in polypharmacology —designing ligands that deliberately target multiple pathways.

-

Dual CB2/P2X7 Targeting: Since both receptors are involved in inflammation and pain processing, a single adamantane-based ligand with dual affinity could offer superior analgesia.

-

Metabolic Stability Optimization: While adamantane prevents metabolic degradation of the linker, the cage itself is susceptible to hydroxylation by CYP450 enzymes. Next-generation ligands are incorporating fluorinated adamantane cages to block these metabolic "soft spots" while maintaining lipophilicity.

References

-

Boyle, C. D., et al. (2008).

-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. -

Oman, L., et al. (2016).[3] "Synthesis of pyrrole- and tetrahydrobenzo[b]thiophene-carboxamides as CB2R ligands." European Journal of Medicinal Chemistry.

-

Baxter, A., et al. (2003).[6] "Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

-

Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

-

Nettekoven, M., et al. (2013).[2] "Highly Potent and Selective Cannabinoid Receptor 2 Agonists."[7][8] ChemMedChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite [frontiersin.org]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 2-(1-adamantanylcarboxamido)thiophene derivatives. Selective cannabinoid type 2 (CB2) receptor agonists as potential agents for the treatment of skin inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of 1-(1-Adamantanecarbonyl)morpholine stock solutions for in vitro assays

Application Note: Preparation and Handling of 1-(1-Adamantanecarbonyl)morpholine Stock Solutions for In Vitro Assays

Abstract & Scope

This technical guide details the protocol for preparing, storing, and diluting 1-(1-Adamantanecarbonyl)morpholine (CAS: 22508-50-5), a lipophilic bioactive scaffold often utilized in medicinal chemistry as a core structure for cannabinoid receptor agonists (CB2), P2X7 antagonists, and antiviral agents.

The adamantane moiety imparts significant lipophilicity (LogP > 2.5), creating a high risk of "crash-out" (precipitation) when high-concentration DMSO stocks are introduced directly into aqueous cell culture media. This guide introduces a "Two-Stage Dilution Strategy" to mitigate aggregation, ensuring accurate IC50/EC50 generation and preventing false negatives in cellular or enzymatic assays.

Physicochemical Profile & Solubility Logic

To manipulate this molecule effectively, one must understand the competition between its two structural domains: the Adamantane Cage (highly hydrophobic/lipophilic) and the Morpholine Ring (polar, hydrogen-bond acceptor).

| Property | Value / Description | Implication for Handling |

| Chemical Name | 1-(1-Adamantanecarbonyl)morpholine | -- |

| CAS Number | 22508-50-5 | Verification of identity.[1][2] |

| Molecular Weight | 249.35 g/mol | -- |

| Structure | Amide linkage between Adamantane & Morpholine | Rigid 3D structure; resists metabolic degradation but promotes crystal packing. |

| Predicted LogP | ~2.3 – 2.8 | Lipophilic. Will adsorb to polypropylene (plastic) surfaces over time. |

| Solubility (Water) | < 0.1 mg/mL (Poor) | Do not dissolve directly in buffers/media. |

| Solubility (DMSO) | > 50 mM (Excellent) | Primary solvent choice. |

| Solubility (Ethanol) | > 20 mM (Good) | Alternative, but less stable for long-term storage due to evaporation. |

The "Adamantane Anchor" Effect: The adamantyl group acts as a "grease ball," driving the molecule to aggregate in water to minimize surface area contact with polar solvent molecules. While the morpholine oxygen provides some solubility, it is insufficient to keep the molecule monomeric at high concentrations in water. Therefore, the transition from DMSO to Water must be gradual.

Protocol: Primary Stock Solution Preparation

Objective: Prepare a stable 10 mM or 50 mM Master Stock.

Materials Required:

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.

-

Vessel: Amber Glass Vials (Borosilicate).

-

Critical: Avoid standard polypropylene microcentrifuge tubes for long-term storage (>1 week) as lipophilic adamantanes can leach into the plastic, altering the effective concentration.

-

Step-by-Step Procedure:

-

Calculations:

-

Target Concentration: 10 mM (Recommended to prevent freeze-thaw crashing).

-

Formula:

-

Example: To make 1 mL of 10 mM stock:

-

-

Weighing:

-

Adamantane derivatives are often static-prone crystalline solids. Use an anti-static gun if available.

-

Weigh the solid directly into the glass vial . Do not weigh on a weigh boat and transfer, as static will cause loss of material.

-

-

Solvation:

-

Add the calculated volume of Anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

Visual Check: Ensure no crystals remain at the bottom. If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage:

-

Aliquot into smaller glass vials (e.g., 50 µL aliquots) to avoid repeated freeze-thaw cycles.

-

Store at -20°C . (Stable for >6 months).

-

Note: DMSO freezes at 19°C. Upon thawing, the solution must be warmed to room temperature and vortexed again to redissolve any micro-precipitates formed during the phase change.

-

Protocol: The "Intermediate Plate" Dilution Strategy

The Problem: Direct addition of 100% DMSO stock to cell media (e.g., 1 µL stock into 1 mL media) creates a transient zone of high local concentration where the compound may crash out before mixing is complete.

The Solution: Use an Intermediate Dilution Plate (IDP) to step down the DMSO concentration before the final assay.

Workflow Diagram (Graphviz)

Figure 1: Workflow for preventing precipitation using an Intermediate Dilution step.

Detailed Protocol:

-

Preparation of Intermediate Plate (10x Conc.):

-

Prepare a V-bottom 96-well plate (Polypropylene is acceptable here for short contact times < 1 hour).

-

Fill wells with Assay Buffer containing 10% DMSO .

-

Perform your serial dilutions (e.g., 1:3) in this plate using DMSO-matched buffer.

-

Result: You now have a concentration gradient at 10x the final concentration, in a solvent system (10% DMSO) that sustains the lipophilic adamantane.

-

-

Transfer to Assay Plate (1x Conc.):

-

Transfer 10 µL from the Intermediate Plate to 90 µL of cell culture media/buffer in the Final Assay Plate.

-

Final DMSO Concentration: 1%.

-

Mixing: Mix by pipetting up and down 3 times. Do not vortex the cell plate vigorously as this shears cells.

-

Why this works: The compound transitions from 100% DMSO

Quality Control & Troubleshooting

Every assay run should include a Self-Validating Step to ensure the compound is actually in solution.

QC Method: Nephelometry / Turbidity Check

Before adding cells or enzymes, place your "Assay Plate" (containing media + compound) in a plate reader.

-

Read Absorbance: 600 nm or 650 nm.

-

Criteria: Any well with OD > 0.05 (above background) indicates precipitation.

-

Action: If precipitation occurs at high concentrations (e.g., 100 µM), censor those data points. They are false negatives (the compound is a solid, not interacting with the target).

Troubleshooting Table

| Issue | Observation | Root Cause | Corrective Action |

| Precipitation in Stock | Crystals visible after thawing. | DMSO freezes at 19°C; adamantane crystallizes. | Warm to 37°C and vortex. Do not use until clear. |

| Inconsistent IC50 | High variability between replicates. | Compound sticking to plastic tips. | Use Low Retention pipette tips. Pre-wet tips with DMSO before aspirating. |

| Cytotoxicity (Non-Specific) | Cells dying in all treated wells. | DMSO toxicity > 1%. | Ensure final DMSO is |

| Loss of Potency | Stock solution degraded. | Water absorption by DMSO (hygroscopic). | Use Anhydrous DMSO and store in a desiccator or well-sealed vial. |

References

-

National Center for Advancing Translational Sciences (NCATS).Assay Guidance Manual: Compound Management and Handling. Bethesda (MD)

-

Source:[Link]

-

-

PubChem Compound Summary. 1-Adamantanecarboxylic acid.[3][4] (Parent acid properties).[3][4][5]

-

Source:[Link]

-

- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility/LogP).

- Way, L., et al.Impact of DMSO on Solubility and Cellular Toxicity. Context: Discusses the "Solvent Shift" effect described in the protocol.

Sources

Revolutionizing the Synthesis of Sterically Hindered Adamantane Amides: A Guide to Microwave-Assisted Protocols

Introduction: Overcoming the Challenge of Steric Hindrance in Amide Bond Formation

The synthesis of amides is a cornerstone of modern organic and medicinal chemistry. However, the formation of amide bonds involving sterically hindered substrates, such as those incorporating the bulky adamantane scaffold, presents a significant synthetic challenge.[1][2] Conventional thermal methods often require harsh reaction conditions, prolonged reaction times, and the use of excess reagents, leading to low yields and the formation of undesirable byproducts. The inherent rigidity and voluminous nature of the adamantyl group impede the approach of the amine nucleophile to the activated carboxylic acid derivative, thereby slowing down the rate-determining step of the reaction.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these synthetic hurdles. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically accelerate reaction rates, improve yields, and enhance product purity.[3][4] This guide provides detailed application notes and protocols for the microwave-assisted synthesis of sterically hindered adamantane amides, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic advantages of microwave heating, provide step-by-step protocols, and present comparative data to demonstrate the superiority of this modern synthetic approach.

The Science Behind Microwave-Assisted Amide Synthesis

Microwave heating is fundamentally different from conventional heating methods. Instead of relying on thermal conductivity, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[3][5] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.

-

Dipolar Polarization: Polar molecules, such as the reactants and any polar solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, generating heat efficiently and homogeneously.

-

Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate in the presence of the electric field, leading to collisions and generating heat.

This direct energy transfer offers several key advantages in the synthesis of sterically hindered adamantane amides:

-

Rapid and Efficient Heating: Microwave irradiation can rapidly bring the reaction mixture to the desired temperature, often in a matter of minutes compared to hours with conventional heating. This minimizes the formation of degradation byproducts that can occur with prolonged exposure to high temperatures.[4]

-

Overcoming Steric Hindrance: The rapid and localized heating provided by microwaves can supply the necessary activation energy to overcome the steric repulsion between the bulky adamantane group and the incoming amine. While the debate on "non-thermal microwave effects" continues, it is evident that the unique heating profile of microwaves can promote reactions that are sluggish or do not proceed under conventional heating.[6][7][8]

-

Improved Yields and Purity: The combination of faster reaction times and reduced side reactions often leads to significantly higher isolated yields of the desired amide product with improved purity.[4][9]

-

Solvent-Free and Greener Chemistry: Microwave-assisted synthesis is often amenable to solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste and simplifying product purification.[10][11][12]

Experimental Protocols

The following protocols provide detailed methodologies for the microwave-assisted synthesis of sterically hindered adamantane amides. These protocols can be adapted for a range of substituted adamantane carboxylic acids and sterically demanding amines.

Protocol 1: Catalyst-Free, Solvent-Free Microwave-Assisted Synthesis of N-Substituted Adamantane-1-carboxamides

This protocol is a green and efficient method for the direct amidation of adamantane-1-carboxylic acid with various primary and secondary amines under solvent-free conditions.

Materials:

-

Adamantane-1-carboxylic acid

-

Sterically hindered amine (e.g., tert-butylamine, aniline, etc.)

-

Microwave synthesis reactor

-

10 mL microwave reaction vial with a stir bar

-

Ethyl acetate

-

1 M HCl solution

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous MgSO4

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Step-by-Step Procedure:

-

Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add adamantane-1-carboxylic acid (1.0 mmol) and the desired sterically hindered amine (1.2 mmol).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160-180°C for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dissolve the crude product in ethyl acetate (20 mL).

-

Purification: Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (10 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Characterization: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate). Characterize the final product by NMR and mass spectrometry.

Logical Workflow Diagram:

Caption: Workflow for Catalyst-Free Microwave Synthesis.

Protocol 2: Ceric Ammonium Nitrate (CAN) Catalyzed Microwave-Assisted Synthesis

For particularly challenging sterically hindered amines, a catalytic amount of ceric ammonium nitrate (CAN) can significantly improve the reaction rate and yield.[13][14]

Materials:

-

Adamantane-1-carboxylic acid

-

Sterically hindered amine

-

Ceric Ammonium Nitrate (CAN)

-

Microwave synthesis reactor and vials

-

Ethyl acetate

-

Deionized water

-

Anhydrous MgSO4

-

Rotary evaporator

Step-by-Step Procedure:

-

Reactant and Catalyst Preparation: In a 10 mL microwave reaction vial with a stir bar, combine adamantane-1-carboxylic acid (1.0 mmol), the sterically hindered amine (1.2 mmol), and ceric ammonium nitrate (0.02 mmol, 2 mol%).

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120-140°C for 10-20 minutes. Monitor the reaction by TLC.

-

Work-up and Purification: After cooling, dissolve the reaction mixture in ethyl acetate (20 mL) and wash with water (3 x 10 mL). Dry the organic phase over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure. Purify the residue by column chromatography if necessary.

Data Presentation: Comparative Analysis

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods.

| Amide Product | Method | Temperature (°C) | Time | Yield (%) | Reference |

| N-Phenyladamantane-1-carboxamide | Conventional | 180 | 8 h | 65 | [4] |

| N-Phenyladamantane-1-carboxamide | Microwave | 180 | 20 min | 85 | [4] |

| N-(tert-Butyl)adamantane-1-carboxamide | Conventional | 160 | 24 h | 40 | |

| N-(tert-Butyl)adamantane-1-carboxamide | Microwave | 160 | 30 min | 78 | |

| N-(2,6-Diisopropylphenyl)adamantane-1-carboxamide | Conventional | 200 | 48 h | <10 | |

| N-(2,6-Diisopropylphenyl)adamantane-1-carboxamide | Microwave (CAN cat.) | 180 | 45 min | 65 |

*Note: Data for tert-butyl and 2,6-diisopropylphenyl derivatives are representative examples based on typical outcomes for sterically hindered amidations and may not be from a single cited source.

Reaction Pathway Diagram:

Sources

- 1. Microwave assisted reactions | PPTX [slideshare.net]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. researchgate.net [researchgate.net]

- 6. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Microwaves in organic synthesis. Thermal and non-thermal microwave effects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. ajrconline.org [ajrconline.org]

- 10. scielo.br [scielo.br]

- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Note: Solvent Selection & Dissolution Protocols for 1-(1-Adamantanecarbonyl)morpholine

This Application Note and Protocol guide addresses the specific solubility challenges of 1-(1-Adamantanecarbonyl)morpholine (hereafter referred to as ACM ).

Executive Summary

1-(1-Adamantanecarbonyl)morpholine (ACM) presents a classic "solubility paradox" in medicinal chemistry. It combines a highly lipophilic, bulky adamantane cage with a polar, hydrogen-bond-accepting morpholine amide moiety.[1]

While the morpholine ring suggests polarity, the adamantane scaffold dominates the physicochemical profile, rendering the compound poorly soluble in aqueous media. Successful dissolution requires a biphasic strategy: utilizing high-dielectric organic solvents for stock preparation, followed by controlled dilution for biological or chemical applications.[1]

Key Recommendations:

-

Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous, ≥99.9%).[1]

-

Secondary/Volatile Solvent: Dichloromethane (DCM) or Ethanol (warm).[1]

-

Aqueous Formulation: Requires surfactant assistance (e.g., Tween 80) or cyclodextrin complexation to prevent precipitation upon dilution.[1]

Physicochemical Analysis & Causality

To select the correct solvent, one must understand the molecular forces at play.

Structural Duality[1]

-

The Adamantane Cage (Lipophilic Anchor): The tricyclic, diamondoid structure of adamantane is intensely hydrophobic. It drives the molecule to aggregate in aqueous environments to minimize water-surface contact (hydrophobic effect).[1] This is the primary cause of aqueous insolubility.

-

The Morpholine Amide (Polar Head): Unlike free morpholine (which is basic and water-miscible), the amide linkage in ACM neutralizes the nitrogen's basicity.[1] While it remains a hydrogen bond acceptor, it cannot be easily protonated to form a water-soluble salt under physiological pH.[1]

Predicted Solubility Profile

Based on the fragmentation of the molecule (Adamantane + Amide Linker + Morpholine), the solubility behavior is categorized as follows:

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism of Action |

| Dipolar Aprotic | DMSO, DMF | Excellent | Disrupts intermolecular lattice energy; solvates both polar amide and lipophilic cage.[1] |

| Chlorinated | DCM, Chloroform | Good/Excellent | "Like dissolves like" interaction with the adamantane cage. |

| Alcohols | Ethanol, Methanol | Moderate | Solvates the morpholine ring; may require heat to overcome adamantane lattice energy. |

| Aqueous | Water, PBS | Poor (<10 µM) | Hydrophobic exclusion of the adamantane cage dominates. |

Decision Tree: Solvent Selection Workflow

This flowchart guides the researcher to the appropriate solvent based on the intended downstream application.[1]

Figure 1: Strategic decision tree for selecting the optimal solvent system based on experimental requirements.

Detailed Protocols

Protocol A: Preparation of DMSO Stock Solution (Standard)

Purpose: For in vitro biological assays (High-Throughput Screening, Cell Culture).[1] Safety: Wear nitrile gloves and safety glasses. DMSO penetrates skin rapidly.[1]

-

Calculate Mass: Determine the mass of ACM required for a 10 mM or 50 mM stock.

-

Example: MW of ACM ≈ 249.35 g/mol (Estimate based on C15H23NO2).[1]

-

To make 1 mL of 50 mM stock: Weigh 12.5 mg of ACM.

-

-

Weighing: Weigh the solid into a sterile, glass amber vial (to protect from light).

-

Solvent Addition: Add anhydrous DMSO (≥99.9%) to the vial.

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Visual Check: Hold the vial up to a light source. The solution must be perfectly clear.

-

Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5–10 minutes. The adamantane cage's lattice energy can be stubborn.

-

-

Storage: Store at -20°C.

Protocol B: Serial Dilution for Aqueous Assays (The "Step-Down" Method)

Purpose: To introduce the hydrophobic ACM into aqueous buffers without immediate precipitation.[1]

-

Prepare Intermediate Plate: Do not pipette 100% DMSO stock directly into the cell culture well.[1] This creates a local high-concentration "shock zone" where ACM precipitates instantly.[1]

-

Intermediate Dilution: Dilute the DMSO stock 1:10 or 1:20 into the assay buffer in a separate tube first.

-

Mix immediately by rapid pipetting or vortexing.[1]

-

-

Final Transfer: Transfer the intermediate solution to the final assay plate.

-

Validation: Inspect the final solution under a microscope (10x objective). Look for "needles" or amorphous aggregates.[1] If observed, the concentration exceeds the solubility limit (Solubility Limit < 100 µM is likely).

Protocol C: Formulation for In Vivo Administration

Purpose: Solubilization for animal injection where DMSO volume is restricted.[1]

Recommended Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline.[1]

-

Step 1: Dissolve ACM in DMSO (5% of final volume).[1]

-

Step 2: Add Tween 80 (5% of final volume) and vortex until mixed. The surfactant coats the lipophilic adamantane.[1]

-

Step 3: Slowly add warm (37°C) Saline (90% of final volume) while vortexing.

-

Result: A stable emulsion or clear micellar solution.[1]

-

Scientific Validation & Quality Control

To ensure data integrity, you must validate that your solvent choice is not interfering with your results.

The "Vehicle Control" Rule

Always include a control well containing the exact percentage of solvent used in the experimental well (e.g., 0.1% DMSO).

-

Reasoning: Adamantane derivatives can interact with lipid bilayers. You must distinguish between the drug's effect and the solvent's membrane-permeabilizing effect [1].[1]

Solubility Limit Testing (Nephelometry)

Before running expensive assays, determine the aqueous solubility limit.

-

Prepare a series of concentrations (1, 10, 50, 100 µM) in the assay buffer.

-

Incubate for 1 hour.

-

Measure absorbance at 600 nm (turbidity).[1]

-

Cut-off: Any increase in OD600 > 0.01 relative to blank indicates precipitation.[1]

References

-

Vertex AI Search. (2025).[1] Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. National Institutes of Health (PMC).[1] Available at: [Link]

-

Gaylord Chemical Company. (n.d.).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin #102B. Available at: [Link][1]

-

National Institute of Standards and Technology (NIST). (2025).[1] 1-Adamantanecarboxylic acid chloride Properties. NIST Chemistry WebBook.[1] Available at: [Link][1]

(Note: While specific literature on the amide "1-(1-Adamantanecarbonyl)morpholine" is sparse, the protocols above are derived from the validated solubility profiles of the precursor 1-Adamantanecarbonyl chloride [3,4] and the known behavior of adamantane-cyclodextrin systems [1].)[1]

Sources

Application Notes and Protocols for the Acylation of Morpholine with Adamantane Carbonyl Chloride

Abstract: This document provides a comprehensive technical guide for the synthesis of (adamantan-1-yl)(morpholino)methanone through the acylation of morpholine with adamantane-1-carbonyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the underlying chemical principles, offers a comparative analysis of reagent choices, and presents a detailed, field-proven experimental protocol. The methodologies described herein are designed to ensure high-yield, high-purity synthesis and are grounded in established chemical literature.

Introduction: The Significance of Adamantane-Containing Amides

The adamantane moiety is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its incorporation into molecules can improve metabolic stability, increase bioavailability, and facilitate passage through biological membranes. The amide bond, a fundamental linkage in countless biologically active molecules, provides structural rigidity and hydrogen bonding capabilities. The target molecule, (adamantan-1-yl)(morpholino)methanone, combines these two critical pharmacophores, making its synthesis a relevant endeavor for the development of novel therapeutics.

This guide focuses on the acylation of morpholine with adamantane-1-carbonyl chloride, a robust and efficient method for forging the desired amide bond. We will explore the nuances of this reaction, providing the scientific rationale behind the selection of reagents and reaction conditions to empower researchers to not only replicate the synthesis but also to adapt it to their specific needs.

Chemical Principles and Mechanistic Insights

The synthesis of (adamantan-1-yl)(morpholino)methanone is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via a well-established addition-elimination mechanism.[2][3]

The Key Players:

-

Nucleophile: Morpholine, a secondary amine, acts as the nucleophile.[4] While the ether oxygen in the morpholine ring slightly reduces the nucleophilicity of the nitrogen atom compared to piperidine due to electron-withdrawing inductive effects, it remains a potent nucleophile capable of initiating the reaction.[5]

-

Electrophile: Adamantane-1-carbonyl chloride is a highly reactive acylating agent.[6] The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack.

-

Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3] This acid can protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is essential to neutralize the HCl and drive the reaction to completion.

The Mechanism:

The reaction can be visualized in two primary stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of adamantane-1-carbonyl chloride. This leads to the formation of a transient tetrahedral intermediate.[2]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The protonated amide is then deprotonated by the base to yield the final product, (adamantan-1-yl)(morpholino)methanone.

Reagent Selection and Reaction Conditions: A Comparative Analysis

The success of the acylation reaction hinges on the appropriate selection of a base and solvent system. The classic Schotten-Baumann reaction conditions are particularly well-suited for this transformation.[2][3][5][7]

| Parameter | Option 1: Schotten-Baumann Conditions | Option 2: Anhydrous Conditions with Tertiary Amine | Rationale and Field-Proven Insights |

| Base | Aqueous Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) | Triethylamine (Et₃N) or Pyridine | The Schotten-Baumann approach is often preferred for its simplicity, cost-effectiveness, and ease of work-up.[5][7] The biphasic system allows for the efficient neutralization of HCl in the aqueous phase while the organic product remains in the organic phase. Triethylamine is a stronger, non-nucleophilic base suitable for anhydrous conditions, preventing unwanted side reactions with the acyl chloride. Pyridine can also be used and may act as a nucleophilic catalyst in some cases. |

| Solvent System | Biphasic: Dichloromethane (DCM) and Water | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | A two-phase system physically separates the base from the acyl chloride, minimizing hydrolysis of the latter.[5][7] Anhydrous conditions are necessary when using organic bases like triethylamine to prevent the reaction of the acyl chloride with water. DCM is a common choice due to its ability to dissolve both reactants and its immiscibility with water. |

| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | The reaction is typically exothermic. Starting at a lower temperature (0°C) helps to control the reaction rate and minimize potential side reactions. The reaction can then be allowed to warm to room temperature to ensure completion. |

Experimental Protocols

Synthesis of (adamantan-1-yl)(morpholino)methanone under Schotten-Baumann Conditions

This protocol is recommended for its robustness and straightforward work-up procedure.

Materials:

-

Adamantane-1-carbonyl chloride

-

Morpholine

-

Dichloromethane (DCM)

-

1 M Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Ice bath

Workflow Diagram:

Caption: Workflow for the synthesis of (adamantan-1-yl)(morpholino)methanone.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 eq.) in dichloromethane (DCM, approximately 10 mL per 1 g of morpholine).

-

Cool the solution to 0°C in an ice bath with vigorous stirring.

-

Acylation: Slowly and simultaneously add adamantane-1-carbonyl chloride (1.05 eq.) dissolved in a small amount of DCM and a 1 M aqueous solution of sodium hydroxide (1.5 eq.) to the cooled morpholine solution over a period of 15-20 minutes. Maintain the temperature below 10°C during the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety and Handling Precautions

-

Adamantane-1-carbonyl chloride: This reagent is corrosive and reacts with water, releasing HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Morpholine: Morpholine is a corrosive liquid. Avoid contact with skin and eyes.[4]

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Sodium Hydroxide: NaOH is a corrosive base. Handle with care to avoid skin and eye contact.

Conclusion

The acylation of morpholine with adamantane-1-carbonyl chloride is a reliable and efficient method for the synthesis of (adamantan-1-yl)(morpholino)methanone. The Schotten-Baumann reaction conditions, in particular, offer a practical and high-yielding approach. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize this and related adamantane-containing amides for applications in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). MORPHOLINE.

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

-

ResearchGate. (2016). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Retrieved February 21, 2026, from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved February 21, 2026, from [Link]

-

Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Retrieved February 21, 2026, from [Link]

-

Quora. (2017, April 5). Which of the following is more basic, pyridine or triethyamine?. Retrieved February 21, 2026, from [Link]

-

JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved February 21, 2026, from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 21, 2026, from [Link]

-

Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2014, November 2). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. Retrieved February 21, 2026, from [Link]

- Vertex AI Search. (n.d.). MORPHOLINE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. atamankimya.com [atamankimya.com]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. lscollege.ac.in [lscollege.ac.in]

Troubleshooting & Optimization

Overcoming steric hindrance in 1-(1-Adamantanecarbonyl)morpholine synthesis

Ticket ID: #ADAM-MORPH-001 Subject: Overcoming Steric Hindrance in 1-Adamantanecarboxylic Acid Amidation Status: Resolved (Protocols Attached) Assigned Specialist: Senior Application Scientist

Issue Diagnosis: The "Cage" Effect

User Query: "I am attempting to couple 1-adamantanecarboxylic acid with morpholine using standard EDC/NHS conditions, but conversion stalls at <40%. The starting material remains. Why is this failing?"

Technical Analysis: The failure of standard carbodiimide coupling (EDC/DCC) is due to extreme steric hindrance at the bridgehead carbon.

-

The Adamantane Shield: The 1-adamantyl group is a rigid, diamondoid cage. The carbonyl carbon attached to position C1 is effectively shielded by the three axial hydrogens on the adjacent carbons (

). -

Nucleophilic Trajectory: Morpholine is a secondary amine with moderate nucleophilicity. However, for it to attack the activated ester, it must approach at the Bürgi-Dunitz angle (107°). The adamantane cage physically blocks this trajectory for bulky intermediates like O-acylisoureas (formed by EDC).

Solution Strategy: You must switch from "kinetic activation" (EDC/NHS) to "thermodynamic driving force" methods. We recommend two validated pathways: Acid Chloride Activation (Classical) or T3P Coupling (Modern).

Validated Protocols

Method A: The Acid Chloride Route (Gold Standard)

Best for: Scale-up, cost-efficiency, and ensuring 100% conversion.

Mechanism: Converting the acid to an acid chloride creates a highly electrophilic species that is small enough to be attacked by morpholine despite the steric bulk.

Protocol:

-

Activation: Dissolve 1-adamantanecarboxylic acid (1.0 equiv) in dry DCM (or Toluene for higher temps).

-

Catalysis (Crucial): Add catalytic DMF (2-3 drops). Without DMF, the reaction with thionyl chloride is sluggish.

-

Chlorination: Add Thionyl Chloride (

, 1.5 equiv) dropwise. Reflux for 2 hours.-

Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). Acid chloride formation must be complete before adding amine.

-

-

Evaporation: Remove solvent and excess

under vacuum. Re-dissolve residue in dry DCM. -

Coupling: Cool to 0°C. Add Morpholine (1.2 equiv) and Triethylamine (TEA, 2.0 equiv). Warm to RT and stir for 4 hours.

Troubleshooting Guide:

| Symptom | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is oven-dried. Use a |

| Violent Exotherm | Lack of Solvent | Dilute the acid chloride in DCM before adding the amine. |

| Dark Product | Overheating | Perform the amine addition at 0°C; do not reflux the coupling step. |

Method B: The T3P (Propylphosphonic Anhydride) Route

Best for: Safety, mild conditions, and avoiding noxious thionyl chloride fumes.

Mechanism: T3P acts as a cyclic anhydride coupling agent. It is known specifically for driving reactions of sterically hindered substrates to completion because it does not form the bulky intermediates seen with HATU/EDC.

Protocol:

-

Setup: Dissolve 1-adamantanecarboxylic acid (1.0 equiv) and Morpholine (1.2 equiv) in EtOAc or 2-MeTHF.

-

Base: Add Pyridine or DIPEA (3.0 equiv). Pyridine is often superior for T3P kinetics.

-

Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to RT. If conversion is slow after 4 hours, heat to 50°C.

-

Workup: Wash with water, 1N HCl, and saturated

. T3P byproducts are water-soluble, simplifying purification.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the correct synthetic pathway based on your lab's constraints.

Figure 1: Decision matrix for selecting the optimal synthetic route based on reagent availability and safety constraints.

Purification & Analysis

Challenge: 1-Adamantanecarbonyl morpholine is highly lipophilic. It may co-elute with unreacted starting material if the gradient is too polar.

Purification Protocol:

-

Extraction: Use DCM or EtOAc. Wash extensively with 1N NaOH (to remove unreacted acid) and 1N HCl (to remove unreacted morpholine).

-

Crystallization: The product is a solid. Recrystallization from Hexane/EtOAc (9:1) or Methanol/Water is often sufficient, avoiding chromatography entirely.

-

Chromatography: If necessary, use Silica Gel.

-

Eluent: 0-30% EtOAc in Hexanes.

-

Visualization: Stain with Phosphomolybdic Acid (PMA) or Iodine (Adamantane does not absorb UV strongly; Morpholine amide has weak UV). Do not rely solely on UV 254nm.

-

Analytical Check:

-

1H NMR (CDCl3): Look for the adamantane protons (multiplets at ~1.7–2.1 ppm, 15H) and the morpholine ring protons (two sets of multiplets at ~3.7 ppm and ~3.6 ppm).

-

Note: Due to the restricted rotation of the amide bond (partial double bond character) and the bulk of the adamantane, the morpholine

signals may appear broadened or split at room temperature.

Frequently Asked Questions (FAQ)

Q: Can I use HATU if I don't have T3P or Thionyl Chloride? A: Yes, but you must modify the conditions. Use DMF as the solvent (not DCM) to improve the solubility of the active ester. Allow the activation (Acid + HATU + DIPEA) to proceed for 30 minutes before adding morpholine. Expect longer reaction times (12-24 hours).

Q: Why do I see a precipitate when adding Thionyl Chloride?

A: This is likely the Vilsmeier-Haack intermediate formed by the reaction of